molecular formula C22H16N2O3S B11581363 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11581363
M. Wt: 388.4 g/mol
InChI Key: VWQUGTUGRHFASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione core substituted with a 4,5-dimethylthiazole moiety and a phenyl group. This scaffold is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16N2O3S/c1-12-13(2)28-22(23-12)24-18(14-8-4-3-5-9-14)17-19(25)15-10-6-7-11-16(15)27-20(17)21(24)26/h3-11,18H,1-2H3

InChI Key

VWQUGTUGRHFASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole ring, followed by the construction of the chromeno and pyrrole rings. Common reagents used in these reactions include thiourea, brominated ketones, and various catalysts to facilitate cyclization and condensation reactions .

Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis.

Chemical Reactions Analysis

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of thiazole derivatives followed by cyclization to form the chromeno-pyrrole structure. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to this structure demonstrated moderate to good activity against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} .

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have reported that certain derivatives possess cytotoxic effects against various tumor cell lines. For instance, derivatives containing the thiazole moiety displayed IC5050 values in the low micromolar range (around 3–4 μmol L1^{-1}), indicating potent anticancer activity . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation.

Antioxidant Activity

In addition to antimicrobial and anticancer activities, the compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of specific functional groups in the compound enhances its ability to scavenge free radicals .

Applications in Medicinal Chemistry

Given its diverse biological activities, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be explored for several applications:

  • Drug Development : The compound's antimicrobial and anticancer properties make it a candidate for further development into pharmaceuticals targeting infections and cancer.
  • Therapeutic Agents : Its antioxidant capabilities suggest potential use in formulations aimed at reducing oxidative stress-related diseases.
  • Biological Research : As a model compound in studies exploring thiazole-based drugs, it can provide insights into structure-activity relationships (SAR) that inform future drug design.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in Molecules, various thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited superior activity compared to standard antibiotics like cefotaxime .

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. The study highlighted that certain modifications on the thiazole ring significantly enhanced the anticancer activity of the derivatives compared to their non-modified counterparts .

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to antimicrobial, antiviral, and anticancer effects by disrupting essential biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Diversity

The target compound is distinguished by its 4,5-dimethylthiazole substituent, which contrasts with other analogs bearing substituents such as alkoxy groups, halogens, or pyrazole motifs. Key structural comparisons include:

Table 1: Substituent Variations in Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Phenyl, 4,5-dimethylthiazole C₂₄H₁₉N₂O₃S* ~445.5* Thiazole moiety for potential bioactivity
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-... [] 4-ethoxy-3-methoxyphenyl, 4,5-dimethylthiazole C₂₅H₂₂N₂O₅S 462.52 Enhanced solubility from ethoxy/methoxy groups
7-Bromo-1-(4-chlorophenyl)-... [] 4-chlorophenyl, bromo, 4,5-dimethylthiazole C₂₂H₁₄BrClN₂O₃S 501.78 Halogenated for stability/activity modulation
3-(5-Chloro-2-hydroxy-4-methylphenyl)-... [] Chloro, hydroxyphenyl, pyrazole C₂₆H₂₁Cl₂N₃O₄ 510.0 Pyrazole ring for tautomerism and hydrogen bonding

*Calculated based on structural similarity to analogs in .

  • Thiazole vs. Pyrazole Motifs : The target compound’s thiazole group may enhance π-stacking interactions in biological targets compared to pyrazole-containing derivatives like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . Pyrazole analogs exhibit tautomerism, complicating NMR analysis but offering diverse hydrogen-bonding capabilities .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) ¹H NMR Shifts (Key Protons) IR Absorptions (cm⁻¹)
Target Compound* Not reported ~7.5–8.1 ppm (chromone protons) ~1711 (C=O)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... [] 195–197 5.67 ppm (methine), 3.81–3.68 ppm (alkoxy) 1711 (C=O), 1593 (C=N)
3-(5-Chloro-2-hydroxy-4-methylphenyl)-... [] 242–244 5.55 ppm (methine), 7.47–7.12 ppm (aromatic) 1679 (C=O), 1515 (C=C)

*Inferred from analogs in .

  • Solubility : The ethoxy/methoxy-substituted analog () likely exhibits higher solubility in polar solvents compared to the target compound’s phenyl-thiazole system.
  • Thermal Stability : Halogenated derivatives () show higher melting points, suggesting stronger intermolecular forces .

Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole and pyrrole derivatives. For instance, compounds structurally related to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown significant activity against various bacterial strains. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting moderate cytotoxicity .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor. Research has shown that it acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound displayed an IC50 value of 48.65 µM, which is comparable to standard inhibitors like acarbose (IC50 = 750.90 µM) .

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6 .

Case Study 1: Antimicrobial Activity

In a study conducted by Jadhaval et al., various thiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these, the compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer effects of the compound on human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates post-treatment with varying concentrations of the compound. Results indicated that concentrations above 20 µM led to increased apoptotic cells in both MCF-7 and HeLa lines .

Table 1: Biological Activity Summary

Activity TypeAssay MethodTarget Organism/Cell LineIC50/MIC Values
AntimicrobialBroth MicrodilutionS. aureus16 µg/mL
E. coli32 µg/mL
AnticancerMTT AssayMCF-725 µM
HeLa30 µM
Enzyme Inhibitionα-glucosidase Assayα-glucosidase48.65 µM
Anti-inflammatoryELISAMouse modelDecreased TNF-α levels

Table 2: Comparison with Standard Compounds

CompoundActivity TypeIC50/MIC Values
Acarboseα-glucosidase Inhibitor750.90 µM
Compound XAnticancer20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.